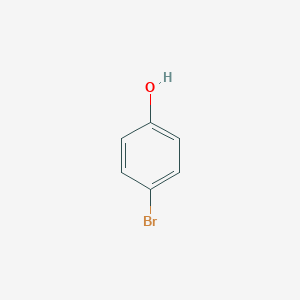

4-Bromophenol

货号 B116583

:

106-41-2

分子量: 173.01 g/mol

InChI 键: GZFGOTFRPZRKDS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Procedure details

diacetoxypalladium (0.039 g, 0.17 mmol) was added in one portion to 4-bromophenol (3 g, 17.34 mmol) and 1-methylpiperazine (2.308 mL, 20.81 mmol) in toluene (87 mL) at 25°C under nitrogen. To this was added toluene (87 mL) then a solution of 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (0.123 mL, 0.35 mmol) in Toluene (1 mL) and finally 1M LITHIUM BIS(TRIMETHYLSILYL)AMIDE (39.9 mL, 39.88 mmol) in THF was added dropwise over 1 minute. The resulting mixture was stirred at 80 °C for 18 hours. The reaction was allowed to cool to room temperature, SiO2 (23g) was added and evaporated to dryness. The crude product was purified by flash silica chromatography (120g), elution gradient 0 to 10% MeOH in EtOAc. Pure fractions were evaporated to dryness to afford 4-(4-methylpiperazin-1-yl)phenol (1.700 g, 51.0 %) as a beige solid.

Yield

50.99%

Identifiers

|

CUSTOM

|

312

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.0399 mol

|

|

Type

|

reagent

|

|

Smiles

|

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.087 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.0208 mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCNCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0.0173 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1O)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0.000347 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C

|

|

Name

|

|

|

Quantity

|

0.000173 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCN(CC1)C2=CC=C(C=C2)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 50.99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |